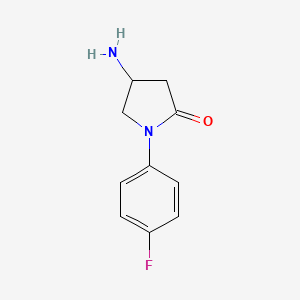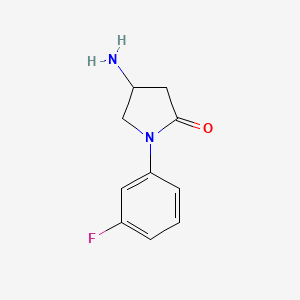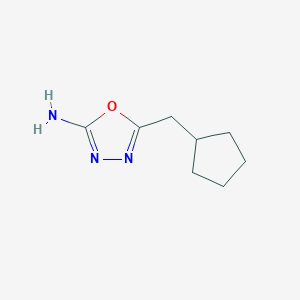
Tert-Butyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is a compound with a complex structure that includes an indoline group, a boronate group, and a tert-butylcarbonyl group. It is an important intermediate in pharmaceutical synthesis, derived from 5-bromoindole as the raw material .
Synthesis Analysis
The synthesis of the compound involves a series of reactions starting from 5-bromoindole. The compound has been synthesized and characterized by various spectroscopic methods, including 1H NMR, 13C NMR, MS, and FT-IR . Another related compound, tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, was obtained through a reaction involving palladium-catalyzed coupling with tributylvinyltin and subsequent reactions with maleic anhydride .
Molecular Structure Analysis
The molecular structure of the compound has been studied using X-ray single crystal diffraction, which provides a detailed view of the crystallographic arrangement. Density Functional Theory (DFT) has been used to computationally optimize the structure, and the results show a good match with the experimental data obtained from X-ray diffraction . The molecular electrostatic potential and frontier molecular orbitals of the compound have also been investigated through DFT, providing insight into its physicochemical properties .
Chemical Reactions Analysis
The tert-butyl group in the compound is a common protecting group used in organic synthesis, and its presence suggests that the compound can undergo further chemical transformations. For example, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, an analog of aspartic acid, was synthesized through alkylation and coupling reactions, demonstrating the versatility of tert-butyl-protected intermediates in synthesizing complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are closely related to its molecular structure. The presence of the boronate group is particularly significant as it can participate in various chemical reactions, such as Suzuki coupling, which is widely used in the synthesis of biaryl compounds. The tert-butylcarbonyl group provides steric bulk and can be used as a protecting group for amines and other functional groups . The compound's crystal structure and physicochemical properties, such as solubility and stability, can be inferred from its molecular structure and the presence of these functional groups .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Arzneimittelentwicklung
Crizotinib-Vorläufer: Tert-Butyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-carboxylat dient als wichtiges Zwischenprodukt bei der Synthese von Crizotinib, einem Tyrosinkinase-Inhibitor, der zur Behandlung von nicht-kleinzelligem Lungenkrebs (NSCLC) eingesetzt wird. Forscher verwenden diese Verbindung, um Zugang zur im Crizotinib vorhandenen Pyrazol-Piperidin-Kernstruktur zu erhalten .
Borhaltige Bausteine
Boronsäurederivate: Aufgrund seines Boratoms ist diese Verbindung wertvoll für die Konstruktion von Boronsäurederivaten. Diese Derivate finden Anwendung in Suzuki-Miyaura-Kreuzkupplungsreaktionen, die in der organischen Synthese von zentraler Bedeutung sind. Forscher können das Boratom funktionalisieren, um die Reaktivität und Selektivität dieser Derivate anzupassen .
Koordinationschemie
Borbasierte Liganden: This compound kann in der Koordinationschemie als Ligand fungieren. Sein Borzentrum kann mit Übergangsmetallen koordinieren, was zu neuartigen Komplexen führt. Forscher untersuchen diese Komplexe für Anwendungen in der Katalyse, Sensorik und Materialwissenschaft .
Materialwissenschaft
Organische Halbleiter: Der Isoindolin-2-carboxylat-Anteil in dieser Verbindung trägt zu ihrem Potenzial als organischer Halbleiter bei. Forscher untersuchen ihre elektronischen Eigenschaften, ihr Ladungstransportverhalten und ihre Anwendungen in organischen Feldeffekttransistoren (OFETs) und Solarzellen .
Chemische Biologie
Sonden und Bildgebungsmittel: Forscher haben die Verwendung von borhaltigen Verbindungen als Sonden und Bildgebungsmittel untersucht. This compound könnte als Plattform für die Entwicklung fluoreszierender oder radioaktiv markierter Sonden für biologische Studien dienen .
Synthetische Methodik
Borvermittelte Transformationen: Das Vorhandensein von Bor in dieser Verbindung ermöglicht vielfältige Transformationen. Forscher setzen es in verschiedenen synthetischen Methoden ein, darunter C–C-Bindungsbildung, C–N-Bindungsbildung und Annulationsreaktionen. Diese Methoden erweitern die Werkzeugkiste für die organische Synthese .
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in the synthesis of biologically active compounds such as crizotinib .
Mode of Action
Compounds containing the 1,3,2-dioxaborolane moiety are known to undergo borylation reactions . These reactions typically involve the formation of carbon-boron bonds, which can be further transformed into carbon-carbon or carbon-heteroatom bonds .
Biochemical Pathways
The compound’s boron-containing moiety is often involved in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis.
Result of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of biologically active compounds .
Action Environment
It’s known that the stability and reactivity of boronic acids and their derivatives can be influenced by factors such as temperature, ph, and the presence of certain functional groups .
Eigenschaften
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO4/c1-17(2,3)23-16(22)21-11-13-8-9-15(10-14(13)12-21)20-24-18(4,5)19(6,7)25-20/h8-10H,11-12H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNKCVZBPCUBLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C3)C(=O)OC(C)(C)C)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582873 |
Source


|
| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
905273-91-8 |
Source


|
| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)


![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)



![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)